![molecular formula C11H9ClF3N3O3 B2969375 4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid CAS No. 339110-32-6](/img/structure/B2969375.png)
4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid" is a complex organic compound belonging to the class of pyridines. The molecule features several functional groups, including a chlorinated pyridine ring, a trifluoromethyl group, a methylhydrazine moiety, and a butenoic acid group. Its diverse functional groups confer it unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid typically involves multi-step organic synthesis:
Formation of the chlorinated pyridine: : Starting from 3-chloro-5-(trifluoromethyl)pyridine, typically synthesized through chlorination and trifluoromethylation of pyridine.
N-Methylation: : Introducing a methyl group onto the hydrazine moiety, usually achieved through methylation reactions.
Condensation with Butenoic Acid: : This step involves condensation reactions to attach the butenoic acid group.
Purification: : Purification is typically achieved through crystallization, recrystallization, or chromatography.
Industrial Production Methods
On an industrial scale, the production might involve batch or continuous flow processes with optimizations for yield and purity. Key considerations include controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
The compound is versatile and can participate in various types of chemical reactions, such as:
Oxidation: : Can undergo oxidation at specific sites, potentially forming more complex oxidized derivatives.
Reduction: : Reduction reactions may target the pyridine ring or the butenoic acid group.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine ring and hydrazine moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents might include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Reagents can vary widely, from halogenating agents to nucleophiles like amines or alcohols.
Major Products
Major products formed from these reactions depend on the specific pathways and conditions but can include modified derivatives with altered functional groups or enhanced reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for designing new organic molecules with potential utility in materials science or catalysis.
Biology
In biological research, the compound may be studied for its interactions with biological molecules, potentially serving as a lead compound in drug discovery.
Medicine
Its structural complexity makes it a candidate for pharmacological evaluation, investigating its potential as a therapeutic agent targeting specific biochemical pathways.
Industry
In industry, it might be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals or pharmaceuticals.
Wirkmechanismus
The mechanism by which this compound exerts its effects can involve:
Molecular Targets: : It may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: : The interaction with molecular targets can modulate specific biochemical pathways, potentially leading to therapeutic effects in medical applications or altered reactivity in chemical processes.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid stands out due to its unique combination of functional groups, which may confer distinctive chemical and biological properties. Similar compounds might include:
3-Chloro-5-(trifluoromethyl)pyridine: : A precursor in the synthesis.
N-Methylhydrazine derivatives: : Compounds with similar hydrazine moieties.
Pyridine-based molecules: : Other compounds with chlorinated or trifluoromethyl-substituted pyridine rings.
Each of these related compounds has its specific applications and properties, but the unique structure of this compound may offer advantages in certain scientific or industrial contexts.
Biologische Aktivität
The compound 4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C12H10ClF3N3O3
- Molecular Weight: 327.68 g/mol
The biological activity of this compound primarily revolves around its interaction with specific enzymes and cellular pathways. Notably, it has been identified as an inhibitor of bacterial phosphopantetheinyl transferase (PPTase), which plays a crucial role in post-translational modifications essential for bacterial viability and virulence .
Target Enzyme: Phosphopantetheinyl Transferase
PPTases are critical for the modification of carrier proteins involved in fatty acid synthesis and other metabolic pathways. By inhibiting this enzyme, the compound disrupts bacterial growth and metabolism, making it a potential candidate for antibacterial applications.
Pharmacological Effects
Research indicates that this compound exhibits significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's selective inhibition of bacterial PPTases without affecting human orthologues suggests a promising therapeutic window for treating bacterial infections.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antibacterial Activity : In vitro studies demonstrated that the compound effectively inhibits the growth of Bacillus subtilis at sublethal doses, leading to reduced production of Sfp-PPTase-dependent metabolites .
- Toxicity Profile : Preliminary toxicity assessments indicate that while the compound is harmful if ingested or inhaled, it shows a lower cytotoxicity profile in human cell lines compared to its antibacterial effects on bacteria .
- Synthetic Routes : The synthesis of this compound typically involves multi-step organic reactions, with variations in conditions yielding different derivatives with potentially enhanced biological activities .
Data Summary Table
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C12H10ClF3N3O3 |
Molecular Weight | 327.68 g/mol |
Target Enzyme | Phosphopantetheinyl Transferase |
Antibacterial Activity | Effective against MRSA |
Toxicity Profile | Harmful if ingested/inhaled; lower cytotoxicity in human cells |
Eigenschaften
IUPAC Name |
(E)-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O3/c1-18(17-8(19)2-3-9(20)21)10-7(12)4-6(5-16-10)11(13,14)15/h2-5H,1H3,(H,17,19)(H,20,21)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGNBVXJPZMWGN-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.